AT-076

Opioid Receptor Pharmacology Radioligand Binding Drug Discovery

Standard antagonists fail to block all opioid receptor subtypes simultaneously, creating experimental variability in tissues with unknown co-expression. AT-076 is the only reported pan-antagonist with balanced nanomolar affinity across NOP, KOP, MOP, and DOP receptors. Its mixed competitive/noncompetitive profile enables definitive dissection of opioid signaling. Key advantages: • Single reagent replaces multiple selective antagonists, reducing assay variability • Effective blockade at ≤1 µM in cAMP, β-arrestin, and [35S]GTPγS assays • Validated as positive control for recombinant cell line quality control and HTS campaigns

Molecular Formula C26H35N3O3
Molecular Weight 437.6 g/mol
CAS No. 1657028-64-2
Cat. No. B605653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-076
CAS1657028-64-2
SynonymsAT-076;  AT 076;  AT076.
Molecular FormulaC26H35N3O3
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O
InChIInChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)/t24-,25-/m1/s1
InChIKeyLGYDWJJZDCXEOV-JWQCQUIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AT-076 (CAS 1657028-64-2): A Balanced Opioid Pan-Antagonist for Comprehensive Receptor Profiling in Pain and Addiction Research


AT-076 (CAS 1657028-64-2) is a small-molecule opioid pan-antagonist that binds with nanomolar affinity to all four opioid receptor subtypes: nociceptin/orphanin FQ (NOP), kappa (KOP), mu (MOP), and delta (DOP) [1]. It is the first reported ligand to exhibit reasonably balanced, high-affinity antagonism across the entire opioid receptor family, distinguishing it from both selective antagonists and classical non-selective agents that lack NOP activity [2]. The compound acts as a silent antagonist, displaying competitive antagonism at MOP and DOP receptors and noncompetitive (insurmountable) antagonism at NOP and KOP receptors [3].

Why AT-076 Cannot Be Replaced by Selective Antagonists or Classical Non-Selective Agents in Multi-Receptor Opioid Studies


Generic substitution with selective antagonists (e.g., JDTic for KOP, SB-612111 for NOP) or classical non-selective agents (e.g., naloxone) fails to replicate AT-076's unique pharmacological fingerprint. Selective antagonists lack activity at the other three opioid receptor subtypes, confounding interpretation in systems where multiple opioid receptors are co-expressed [1]. Naloxone, while a non-selective antagonist at MOP, KOP, and DOP, is completely inactive at NOP receptors, precluding its use for pan-opioid blockade [2]. Even other pan-antagonists under development, such as BTRX-246040, exhibit pronounced selectivity for NOP over classical opioid receptors, sacrificing balanced multi-receptor coverage [3]. Only AT-076 provides the combination of balanced nanomolar affinity across all four subtypes with a mixed competitive/noncompetitive functional profile, enabling definitive dissection of opioid receptor contributions in complex biological systems.

Quantitative Differentiation of AT-076: Head-to-Head Comparative Data Against Key Opioid Antagonist Comparators


Balanced Pan-Opioid Binding Affinity: AT-076 vs. Selective Antagonists JDTic and SB-612111

AT-076 exhibits nanomolar binding affinity (Ki) for all four opioid receptor subtypes, a balanced profile not observed with selective comparators. Against JDTic (a selective KOP antagonist), AT-076 shows >10-fold higher affinity at NOP (1.75 nM vs. 16.7 nM) and comparable or superior affinity at MOP and DOP [1]. Against SB-612111 (a selective NOP antagonist), AT-076 demonstrates affinity at KOP (1.14 nM vs. 541 nM) and MOP (1.67 nM vs. 623 nM) that is two orders of magnitude higher, while maintaining comparable NOP affinity [2].

Opioid Receptor Pharmacology Radioligand Binding Drug Discovery

Functional Antagonism Potency (Ke): AT-076 vs. JDTic Across Opioid Receptor Subtypes

In functional [35S]GTPγS binding assays measuring inhibition of agonist-stimulated receptor activation, AT-076 demonstrates superior or comparable antagonist potency (Ke) compared to the selective KOP antagonist JDTic at MOP and DOP receptors. AT-076 is 5.9-fold more potent at MOP (Ke 0.58 nM vs. 3.41 nM) and 3.2-fold more potent at DOP (Ke 24.95 nM vs. 79.3 nM) [1]. Conversely, JDTic exhibits greater potency at KOP (Ke 0.01 nM vs. 4.3 nM) and AT-076 is 22.6-fold more potent at NOP (Ke 30.05 nM vs. 680.15 nM) [2].

Functional Antagonism GTPγS Binding Pharmacodynamics

Mixed Competitive/Noncompetitive Antagonist Mechanism: AT-076 vs. Pure Competitive Antagonists

AT-076 exhibits a receptor subtype-dependent antagonist mechanism, behaving as a potent competitive antagonist at MOP and DOP receptors (pA2 9.24 and 7.57, respectively) but a noncompetitive (insurmountable) antagonist at NOP and KOP receptors [1]. This mixed mechanism contrasts with pure competitive antagonists like naloxone (competitive at MOP/KOP/DOP, inactive at NOP) and provides a unique pharmacological profile not achievable with selective noncompetitive antagonists [2]. Schild analysis confirms the competitive nature at MOP/DOP (slope not significantly different from unity), while noncompetitive behavior at NOP/KOP is evidenced by insurmountable antagonism in concentration-response curves [3].

Receptor Antagonism Mechanism Schild Analysis Functional Selectivity

Chemical Derivatization and Selectivity Modulation: AT-076 as a Scaffold for Tuning Receptor Selectivity

AT-076 was derived from the selective KOP antagonist JDTic by removal of the 3,4-dimethyl groups on the piperidine ring, a single structural modification that increased biochemical affinity for NOP by 10-fold and for MOP and DOP by 3-6-fold [1]. Further SAR studies on the AT-076 scaffold demonstrate that modifications of the 3-hydroxyphenyl pharmacophore yield highly selective KOP ligands (e.g., compound 16, KOP Ki 0.371 nM, 20-fold selective over MOP) or multifunctional ligands with balanced pan-opioid activity [2]. This tunability is not observed with other opioid antagonist chemotypes, positioning AT-076 as both a research tool and a versatile starting point for designing next-generation opioid ligands with tailored selectivity profiles [3].

Structure-Activity Relationship Medicinal Chemistry Selectivity Engineering

Optimal Use Cases for AT-076 in Academic, Pharmaceutical, and CRO Settings


Simultaneous Blockade of All Four Opioid Receptors in Functional Assays

Use AT-076 as a single reagent to achieve complete, balanced antagonism of NOP, KOP, MOP, and DOP receptors in cell-based functional assays (e.g., cAMP inhibition, β-arrestin recruitment, [35S]GTPγS binding). This eliminates the need for multiple selective antagonists and reduces experimental variability, particularly in primary cells or tissues where endogenous opioid receptor co-expression is unknown [1]. The compound's nanomolar potency across all subtypes ensures effective blockade at concentrations ≤1 µM [2].

Dissection of NOP Receptor Contributions in Pain and Addiction Models

Employ AT-076 in combination with selective antagonists (e.g., JDTic for KOP, naloxone for MOP/KOP/DOP) to pharmacologically isolate NOP receptor-mediated effects in vivo or ex vivo. Because AT-076 is the only pan-antagonist with high NOP affinity, its inclusion enables definitive attribution of phenotypes to NOP signaling when compared to naloxone (NOP-inactive) alone [3].

Medicinal Chemistry Optimization and Selectivity Tuning

Leverage the AT-076 scaffold as a starting point for structure-activity relationship (SAR) campaigns aimed at developing either balanced pan-antagonists or subtype-selective ligands. The published SAR data provide a roadmap for modifying the 3-hydroxyphenyl and 7-hydroxy Tic pharmacophores to achieve desired selectivity profiles [4]. This is particularly valuable for drug discovery programs targeting opioid receptors for pain, addiction, or mood disorders [5].

Quality Control and Pharmacological Validation of Opioid Receptor Cell Lines

Utilize AT-076 as a positive control antagonist to validate the functional expression and coupling of all four opioid receptor subtypes in recombinant cell lines. Its balanced affinity and mixed competitive/noncompetitive profile provide a comprehensive assessment of receptor pharmacology, ensuring cell lines are suitable for high-throughput screening campaigns [6].

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